molecular formula C13H10N2 B13775160 3-Phenanthridinamine CAS No. 67240-28-2

3-Phenanthridinamine

Cat. No.: B13775160
CAS No.: 67240-28-2
M. Wt: 194.23 g/mol
InChI Key: APQODMSXQCBFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenanthridinamine is a nitrogen-containing heterocyclic compound with the molecular formula C13H10N2. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where the 2-aminobiphenyl-formaldehyde adduct reacts with zinc chloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenanthridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include phenanthridinone derivatives, substituted phenanthridinamine compounds, and various amine derivatives.

Mechanism of Action

The mechanism of action of 3-Phenanthridinamine primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to various biological effects. The compound targets the DNA double helix, inserting itself between base pairs, which can inhibit DNA replication and transcription .

Comparison with Similar Compounds

    Phenanthridine: An isomer of 3-Phenanthridinamine, known for its use in DNA-binding dyes.

    Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.

    Quinoline: A heterocyclic aromatic organic compound with applications in medicine and chemistry.

Uniqueness: this compound is unique due to its specific structure, which allows for efficient DNA intercalation. This property makes it particularly valuable in biological and medical research, distinguishing it from other similar compounds .

Properties

CAS No.

67240-28-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

phenanthridin-3-amine

InChI

InChI=1S/C13H10N2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H,14H2

InChI Key

APQODMSXQCBFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)N=CC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.